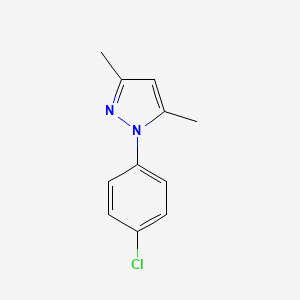
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% (3-APFBN) is a synthetic compound used in various scientific research and laboratory experiments. It is a heterocyclic compound that contains a pyridine ring, a nitrile group, and a fluorobenzene group. It is produced by a chemical synthesis process and is used in a variety of applications, including drug development, organic chemistry, and biochemistry.
作用機序
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% is a small molecule that can bind to proteins and enzymes, altering their structure and function. The binding of 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% to a protein or enzyme can cause changes in its activity, such as increased or decreased activity. It can also affect the stability of the protein or enzyme, allowing it to be degraded or stabilized.
Biochemical and Physiological Effects
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol and fatty acids, leading to reduced cholesterol and triglyceride levels. It has also been shown to inhibit the activity of enzymes involved in the synthesis of glucose, leading to reduced blood glucose levels. Additionally, 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has been shown to inhibit the activity of some cancer-causing enzymes, leading to reduced tumor growth.
実験室実験の利点と制限
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has several advantages for laboratory experiments. It is relatively inexpensive to produce and is easy to store. Additionally, it is a small molecule, so it can easily penetrate cells and bind to proteins and enzymes. One limitation of 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% is that it can be toxic at high concentrations, so it must be used with caution.
将来の方向性
There are a number of potential future directions for the use of 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% in scientific research. It could be used to develop new drugs and treatments for a variety of diseases, including cancer and cardiovascular disease. It could also be used to study the structure and function of proteins and enzymes, leading to a better understanding of how these molecules work and how they can be manipulated. Additionally, 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% could be used to study the effects of small molecules on cell signaling pathways, leading to a better understanding of how cells communicate and respond to external stimuli. Finally, 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% could be used to study the effects of environmental toxins on cellular processes, leading to a better understanding of how these toxins can affect human health.
合成法
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% is synthesized from the reaction of 3-aminopyridine and 4-fluorobenzonitrile. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is conducted in an organic solvent, such as ethanol or dimethylformamide. The reaction is typically run at a temperature of 70-90°C for 1-2 hours. The reaction yields a 95% pure product.
科学的研究の応用
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has a variety of applications in scientific research. It is used in drug development as a substrate for the synthesis of novel compounds. It is also used in organic chemistry as a reagent in the synthesis of other compounds. In biochemistry, it is used as a model compound to study the structure and function of proteins and enzymes.
特性
IUPAC Name |
3-(6-aminopyridin-3-yl)-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-8(6-14)5-10(11)9-2-4-12(15)16-7-9/h1-5,7H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWMNOLTSSMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)





![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)


![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)

